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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

generation and validation of Interleukin-23 (IL-23) knockout mouse models. These models are

invaluable tools for studying the role of the IL-23/Th17 axis in autoimmune and inflammatory

diseases, as well as for the preclinical evaluation of novel therapeutics targeting this pathway.

Application Notes
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit (encoded by the

Il23a gene) and a p40 subunit shared with IL-12. It is a key driver of inflammation, primarily

through its role in the expansion and maintenance of T helper 17 (Th17) cells.[1] Genetic

ablation of IL-23 in mice has been shown to confer resistance to various autoimmune disease

models, making these knockout animals essential for dissecting disease mechanisms and

testing therapeutic interventions.

Genetic Modification Strategies
The most common and efficient method for generating IL-23 knockout mice is through the use

of CRISPR/Cas9 technology to target the Il23a gene, which encodes the p19 subunit. This

approach allows for the introduction of insertions or deletions (indels) that result in a frameshift

mutation and a premature stop codon, thereby ablating protein expression. Traditional methods

involving homologous recombination in embryonic stem (ES) cells have also been used to

create both conventional and conditional knockout models.
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Validation of IL-23 Knockout
Successful generation of an IL-23 knockout mouse model requires rigorous validation at the

genetic, molecular, and functional levels.

Table 1: Molecular Validation of IL-23p19 Knockout

Validation Method Analyte
Wild-Type (WT)
Mice

IL-23p19 Knockout
(KO) Mice

Genotyping PCR Genomic DNA
Expected band for WT

allele

Expected band for KO

allele (size may vary

depending on indel)

Quantitative PCR

(qPCR)

Il23a mRNA from

activated

macrophages

Detectable expression

(normalized to

housekeeping gene)

Undetectable or

significantly reduced

expression

ELISA

IL-23 protein in

serum/cell culture

supernatant

Detectable levels

(e.g., >100 pg/mL

after stimulation)

Below limit of

detection (e.g., < 15

pg/mL)

Table 2: Functional Validation of IL-23 Knockout in Disease Models

Disease Model Readout
Wild-Type (WT)
Mice

IL-23p19 Knockout
(KO) Mice

Experimental

Autoimmune

Encephalomyelitis

(EAE)

Mean Clinical Score

(Peak)
2.5 - 3.5 0 - 1.0 (Resistant)[2]

Dextran Sulfate

Sodium (DSS)-

Induced Colitis

Histological Score
8 - 12 (Severe

inflammation)

2 - 4 (Mild

inflammation)

Body Weight Loss 15 - 25% 5 - 10%

Table 3: Immunophenotyping of IL-23 Knockout Mice
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Analysis
Cell
Population

Tissue
Wild-Type (WT)
Mice (% of
CD4+ cells)

IL-23p19
Knockout (KO)
Mice (% of
CD4+ cells)

Flow Cytometry
Th17 (CD4+IL-

17A+)

Spleen (post-

immunization)
5 - 10% < 1%

Th17 (CD4+IL-

17A+)

Colon (in colitis

model)
8 - 15% 1 - 3%

Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway
The following diagram illustrates the canonical IL-23 signaling cascade, which is disrupted in

IL-23 knockout mice.
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Caption: IL-23 signaling pathway initiated by ligand binding and culminating in gene

transcription.

Experimental Workflow: Generation and Validation of IL-
23 KO Mice
The workflow for creating and validating an IL-23 knockout mouse model is a multi-step

process outlined below.
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Caption: Workflow for generating and validating IL-23 knockout mice using CRISPR/Cas9.

Experimental Protocols
Protocol 1: Generation of Il23a Knockout Mice using
CRISPR/Cas9
This protocol outlines the steps for generating Il23a knockout mice by microinjection of

CRISPR/Cas9 components into zygotes.

1.1. Design and Synthesis of sgRNA

Identify a suitable target sequence in an early exon of the mouse Il23a gene (Gene ID:

83430).[3] The target should be a 20-nucleotide sequence followed by a Protospacer

Adjacent Motif (PAM) sequence (NGG).

Use online design tools to minimize off-target effects.
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Synthesize the single guide RNA (sgRNA) using an in vitro transcription kit according to the

manufacturer's instructions.

Purify the sgRNA and assess its quality and concentration.

1.2. Preparation of Microinjection Mix

Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).

Dilute Cas9 mRNA or protein and the synthesized sgRNA in the microinjection buffer to the

final concentrations (e.g., 100 ng/µL Cas9 mRNA and 50 ng/µL sgRNA).

Ensure the mixture is sterile and free of particulates by centrifugation and filtering.

1.3. Zygote Microinjection

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Perform pronuclear microinjection of the CRISPR/Cas9 mix into the fertilized eggs.

Culture the injected zygotes overnight to the two-cell stage.

1.4. Embryo Transfer

Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate

mothers.

Monitor the surrogate mothers for pregnancy and birth of pups (F0 generation).

Protocol 2: Genotyping of Founder Mice
This protocol describes the identification of founder mice carrying the desired genetic

modification.

2.1. Genomic DNA Extraction

Collect a small tail or ear snip from each F0 pup at weaning age.
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Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K

digestion protocol.

2.2. PCR Amplification

Design PCR primers flanking the sgRNA target site in the Il23a gene.

Perform PCR using the extracted genomic DNA as a template. A typical reaction mixture

includes:

50-100 ng genomic DNA

10 pmol of each forward and reverse primer

dNTP mix

Taq DNA polymerase and buffer

Use the following cycling conditions (may require optimization):

Initial denaturation: 95°C for 5 min

35 cycles of:

Denaturation: 95°C for 30 sec

Annealing: 58-62°C for 30 sec

Extension: 72°C for 45 sec

Final extension: 72°C for 5 min

2.3. Analysis of PCR Products

Run the PCR products on a high-resolution agarose gel.

Pups with successful indels may show a size shift in the PCR product or can be identified by

Sanger sequencing of the PCR product to confirm the presence of mutations.
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Alternatively, use a T7 endonuclease I or Surveyor nuclease assay to detect heteroduplexes

formed between wild-type and mutant DNA strands.

Protocol 3: Functional Validation using DSS-Induced
Colitis
This protocol details the induction and assessment of colitis to functionally validate the IL-23

knockout phenotype.

3.1. Induction of Colitis

Use 8-12 week old male IL-23p19 KO mice and age-matched wild-type controls.

Administer 2.0-3.0% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking

water ad libitum for 5-7 days.[4]

Provide fresh DSS solution every 2-3 days.

3.2. Clinical Assessment

Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool.

Calculate a Disease Activity Index (DAI) based on a scoring system (e.g., 0-4 for each

parameter).

3.3. Histological Analysis

At the end of the experiment (day 7-9), euthanize the mice and collect the entire colon.

Measure the colon length (a shorter colon indicates more severe inflammation).

Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and

section.

Stain with Hematoxylin and Eosin (H&E).

Score the sections for severity of inflammation, extent of injury, and crypt damage based on

a standardized histological scoring system.[5][6]
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Protocol 4: Functional Validation using Experimental
Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction and scoring of EAE, a model for multiple sclerosis, in

which IL-23 KO mice are known to be resistant.[2]

4.1. EAE Induction

Use 8-12 week old female IL-23p19 KO mice and wild-type controls.

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 in

the emulsion.

Administer pertussis toxin (200-300 ng) intraperitoneally on the day of immunization and two

days later.

4.2. Clinical Scoring

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

Score the disease severity on a scale of 0-5:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund state

4.3. Cellular Analysis (Optional)
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At the peak of the disease, isolate mononuclear cells from the spleen and central nervous

system (CNS).

Restimulate the cells in vitro with MOG35-55.

Perform intracellular cytokine staining and flow cytometry to quantify the percentage of

CD4+IL-17A+ (Th17) cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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